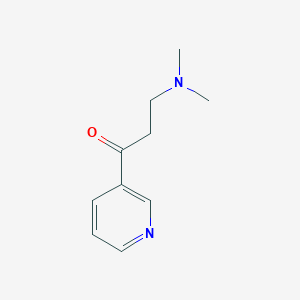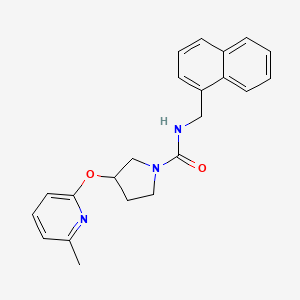![molecular formula C14H20N4O2S B2436880 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 887886-66-0](/img/structure/B2436880.png)
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a sulfonamide group .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized through cyclocondensation reactions . For instance, mono-substituted benzimidazoles can be synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The benzimidazole and piperidine rings would provide a rigid, planar structure, while the sulfonamide group could participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and sulfonamide groups . For example, benzimidazole derivatives can undergo a variety of reactions, including arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and sulfonamide groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Application in Local Anesthetic Agents
A study highlighted the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using a one-pot, four-component reaction. These derivatives were tested for their local anesthetic effects compared to lidocaine, showing considerable local anesthetic activity with minimal toxicity. This research indicates the potential use of sulfonamide derivatives in developing new local anesthetic agents (Yan Ran, Ming Li, Zongren Zhang, 2015).
Antimicrobial and Antioxidant Activity
Sulfonamide derivatives synthesized from Ampyrone demonstrated significant antimicrobial and antioxidant activities. These compounds, characterized by FTIR, 1H NMR, and 13C NMR, indicate sulfonamide derivatives' potential in developing new antimicrobial and antioxidant agents (Jagdish R. Badgujar, D. More, J. Meshram, 2018).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides showed these compounds' potential as selective class III agents for cardiac electrophysiological activity. This suggests their use in developing treatments for cardiac arrhythmias (T. K. Morgan et al., 1990).
Inhibition of Carbonic Anhydrase and Acetylcholinesterase
A study on pyrazoline benzensulfonamides revealed their inhibition potency against human carbonic anhydrase and acetylcholinesterase enzymes. These compounds showed low cytotoxicity, suggesting their potential as therapeutic agents in treating conditions related to these enzymes' activity (Dilan Ozmen Ozgun et al., 2019).
Environmental Degradation of Sulfonamide Antibiotics
Research on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 identified an unusual degradation pathway initiated by ipso-hydroxylation. This study is critical in understanding how sulfonamide antibiotics persist and degrade in the environment, offering insights into mitigating antibiotic resistance propagation (B. Ricken et al., 2013).
Mechanism of Action
Target of Action
The compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets . They have been found to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways due to their wide-ranging biological activity
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been found to exhibit a multitude of pharmacological activities . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17(2)21(19,20)18-9-7-11(8-10-18)14-15-12-5-3-4-6-13(12)16-14/h3-6,11H,7-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDJUUHXJZLTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B2436800.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)
![Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2436803.png)




![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide](/img/structure/B2436818.png)
![N-(2-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436819.png)
